molecular formula C10H12N4O3 B14393507 (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 88312-67-8

(2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14393507
CAS No.: 88312-67-8
M. Wt: 236.23 g/mol
InChI Key: FEXPBDBGIDRDQA-UHFFFAOYSA-N
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Description

(2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with amino and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-amino-5-nitropyridine with pyrrolidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and solvents to ensure the desired products are formed .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study the effects of pyrrolidine and pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone lies in its combination of a pyridine ring with amino and nitro substituents and a pyrrolidine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88312-67-8

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

(2-amino-5-nitropyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H12N4O3/c11-9-8(5-7(6-12-9)14(16)17)10(15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

FEXPBDBGIDRDQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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